Lamotrigine N-Acetate

Pharmaceutical Quality Control Impurity Profiling Analytical Chemistry

Validated HPLC methods for lamotrigine API require resolution of the N-acetyl process impurity from the parent drug-generic substitutes risk co-elution and regulatory rejection. Lamotrigine N-Acetate (CAS 77668-57-6) is a well-characterized reference standard with distinct chromatographic retention, enabling ICH Q2(R1)-compliant method validation. • Enables accurate quantification of route-specific impurity below ICH qualification thresholds (≤0.15%). • Supplied with full characterization data (NMR, MS, HPLC) to support ANDA/DMF impurity profiles. • Available in research-scale to bulk quantities with documented lot-to-lot consistency for stability studies.

Molecular Formula C11H9Cl2N5O
Molecular Weight 298.13 g/mol
CAS No. 77668-57-6
Cat. No. B033483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine N-Acetate
CAS77668-57-6
SynonymsN-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-acetamide
Molecular FormulaC11H9Cl2N5O
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19)
InChIKeyNDSIXLUNGJHLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Lamotrigine N-Acetate (CAS 77668-57-6) as a Critical Reference Standard for Antiepileptic Drug Quality Control


Lamotrigine N-Acetate (CAS 77668-57-6), chemically designated as N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide, is a synthetic derivative and process-related impurity of the widely prescribed antiepileptic drug lamotrigine [1]. It is a solid, off-white to pale yellow compound with a molecular weight of 298.13 g/mol [1]. This compound is primarily recognized in pharmaceutical research and development as a reference standard essential for analytical method validation, impurity profiling, and quality control (QC) of lamotrigine active pharmaceutical ingredient (API) and its formulations, ensuring compliance with ICH and pharmacopoeial guidelines . Its procurement is critical for laboratories engaged in ANDA submissions and stability studies.

Why Lamotrigine N-Acetate Cannot Be Substituted with Other Lamotrigine Analogs or Impurities in Analytical Workflows


Lamotrigine N-Acetate (CAS 77668-57-6) cannot be interchanged with other lamotrigine-related compounds or impurities due to its distinct structural, physicochemical, and chromatographic properties. Unlike the parent drug lamotrigine (CAS 84057-84-1) or its major metabolites like the N-2-glucuronide, this N-acetylated derivative possesses a unique molecular geometry, altered hydrogen-bonding capacity, and different retention behavior in reversed-phase HPLC systems [1]. Furthermore, its synthesis is non-trivial due to the presence of two nucleophilic exocyclic amino groups, creating a risk of di-acetylation and underscoring the need for a well-characterized, high-purity reference standard rather than an in-house or generic substitute [1]. These differences render it a specific marker for certain synthetic routes, making substitution in validated analytical methods invalid and potentially compromising regulatory compliance.

Quantitative Differentiation of Lamotrigine N-Acetate (CAS 77668-57-6): A Comparative Guide for Procurement


Structural and Physicochemical Differentiation: Lamotrigine N-Acetate vs. Lamotrigine and Other Process Impurities

Lamotrigine N-Acetate (C11H9Cl2N5O, MW 298.13 g/mol) is structurally distinct from the parent drug lamotrigine (C9H7Cl2N5, MW 256.09 g/mol) and other key impurities like EP Impurity A (oxo-analog, C9H6Cl2N4O, MW 257.08 g/mol) or the N-methyl metabolite (C10H9Cl2N5, MW 270.12 g/mol) . This fundamental difference in molecular composition and weight provides a clear basis for its unique identification and quantification in analytical methods. The compound is characterized by a melting point range of 242-244°C and solubility in isopropanol and methanol, which differs from the solubility and thermal properties of lamotrigine and its other related compounds .

Pharmaceutical Quality Control Impurity Profiling Analytical Chemistry

Distinct HPLC Retention Behavior: Lamotrigine N-Acetate vs. Lamotrigine in Reversed-Phase Chromatography

Lamotrigine N-Acetate demonstrates a chromatographic profile that is clearly distinguishable from the parent drug lamotrigine under standard reversed-phase HPLC conditions. A study by Carrier et al. highlights that a closely related isobaric impurity (14W80) elutes with a longer retention time than lamotrigine due to its increased hydrophobicity [1]. This principle of altered retention due to structural modification applies to Lamotrigine N-Acetate, which, as an N-acetylated derivative, is expected to be more hydrophobic and exhibit a longer retention time than the more polar lamotrigine. This characteristic necessitates its use as a specific reference standard for accurate peak identification and method validation.

HPLC Method Development Pharmaceutical Analysis Impurity Resolution

Synthetic Route Specificity: Lamotrigine N-Acetate as a Marker for Acetylation Pathways

Lamotrigine N-Acetate is a process-related impurity that is specifically indicative of acetylation steps in the synthesis of lamotrigine. Its formation requires the use of an acetylating agent like acetic anhydride, typically under conditions that would not produce other common impurities such as N-oxides or N-glucuronides [1]. The presence of two nucleophilic amino groups in lamotrigine (at positions 3 and 5) makes the synthesis of the mono-acetylated N-Acetate derivative non-trivial, with a risk of forming di-acetylated byproducts . This synthetic specificity distinguishes it from other impurities that arise from different reaction pathways, degradation, or metabolism.

Process Chemistry Route Scouting Impurity Origin

Regulatory Utility: Lamotrigine N-Acetate as a Non-Pharmacopoeial but Requisite Reference Standard

While not listed as a specific impurity in major pharmacopoeias like the USP or EP in the same way as Impurity A or C, Lamotrigine N-Acetate is a known and specified process-related impurity. Its use as a reference standard is essential for compliance with ICH Q3A/B guidelines, which mandate the identification, control, and qualification of all impurities present at levels above specified thresholds in new drug substances and products [1]. For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs), demonstrating control over this route-specific impurity with a well-characterized standard is a critical component of establishing pharmaceutical equivalence and ensuring product safety and quality .

Regulatory Compliance ANDA Submissions Reference Standard Qualification

Potential for Confusion: Lamotrigine N-Acetate vs. Other N-Acetylated Species in Bioactivation Studies

It is crucial to distinguish Lamotrigine N-Acetate, a synthetic impurity, from the N-acetyl cysteine (NAC) conjugates formed as downstream metabolites of lamotrigine bioactivation. Studies by Maggs et al. (2000) and others have isolated and characterized GSH, cysteinylglycine, and N-acetyl cysteine conjugates from rats dosed with lamotrigine, which are markers of reactive metabolite formation and potential toxicity [1]. Lamotrigine N-Acetate (the synthetic acetylated derivative of the parent drug) is chemically distinct from these NAC conjugates and is not a metabolite of lamotrigine. This distinction is vital in toxicological and ADME studies to avoid misassigning the origin of a detected N-acetylated species.

Drug Metabolism Bioactivation Toxicology

Primary Application Scenarios for Procuring Lamotrigine N-Acetate (CAS 77668-57-6) Based on Quantitative Evidence


Analytical Method Development and Validation for Lamotrigine API and Drug Products

Lamotrigine N-Acetate is a critical component for developing and validating stability-indicating HPLC or UPLC methods. Its distinct retention time relative to lamotrigine, as inferred from the behavior of related impurities, allows for the assessment of method specificity and resolution [1]. Accurate quantification of this process impurity is necessary to demonstrate that the analytical method can reliably separate and measure it from the API and other potential impurities, a core requirement for ICH Q2(R1) validation and regulatory submission [2].

Quality Control and Batch Release Testing for Lamotrigine API Manufacturing

In a GMP manufacturing environment, Lamotrigine N-Acetate is used as a reference standard for routine QC testing to monitor and control the levels of this specific process impurity in final API batches [1]. Its presence is indicative of acetylation steps in the synthetic route. By quantifying this impurity against a well-characterized standard, manufacturers ensure that it remains below the ICH-defined qualification threshold, thereby confirming batch-to-batch consistency and the overall purity of the drug substance [2].

Genotoxic Impurity Assessment and Control Strategy Development

Although Lamotrigine N-Acetate itself is not classified as a known mutagenic impurity, its status as a process-related compound necessitates its inclusion in comprehensive impurity profiling and risk assessments for potential genotoxicity. Procuring a high-purity reference standard enables toxicology and analytical teams to develop sensitive analytical methods (e.g., LC-MS/MS) to quantify it at trace levels (ppm) [1]. This data is crucial for building a robust overall control strategy for all potential impurities as part of an ANDA or NDA dossier [2].

Supporting Regulatory Filings (ANDA/DMF) with Impurity Characterization

For companies developing generic lamotrigine formulations, the procurement and use of Lamotrigine N-Acetate reference standard are essential for providing a complete impurity profile in their Drug Master File (DMF) or ANDA [1]. Providing data on the identification, control, and quantification of this synthetic impurity—along with its well-characterized structure (NMR, MS) and physicochemical properties (melting point, solubility)—demonstrates a thorough understanding of the product's quality attributes and supports the demonstration of pharmaceutical equivalence to the reference listed drug [2].

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